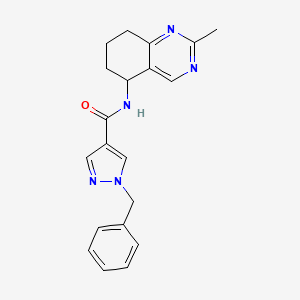![molecular formula C18H19N5O3 B7607523 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B7607523.png)
3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide is a synthetic organic compound that exhibits interesting pharmacological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyridinone core, followed by the introduction of the hydroxy and methyl groups. The triazole moiety is usually introduced via a cyclization reaction involving azide and alkyne precursors. Finally, the coupling of the pyridinone and triazole fragments is achieved through amide bond formation under specific conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like DIPEA.
Industrial Production Methods: For large-scale production, optimized reaction conditions are essential to maximize yield and purity. Commonly, the industrial synthesis of such complex compounds involves automated synthesisers and continuous flow reactors, which allow for precise control over reaction parameters. Solvent choice, temperature, and pressure are crucial factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo several types of reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid can oxidize functional groups within the compound.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride may be used to reduce ketone groups.
Substitution: : Substitution reactions typically involve nucleophilic or electrophilic reagents to modify specific sites on the molecule.
Major Products Formed: The reaction products depend on the type of chemical reaction performed:
Oxidation typically leads to the formation of hydroxylated or carboxylated derivatives.
Reduction might yield alcohols or amines.
Substitution reactions can introduce various functional groups, enhancing the molecule's versatility.
Scientific Research Applications
Chemistry: In chemistry, the compound is used as a ligand in coordination chemistry, forming complexes with transition metals which can serve as catalysts in various organic reactions.
Biology: Biologically, this compound has been studied for its interactions with enzymes and proteins. Its potential to inhibit or modulate enzyme activity opens avenues for drug development.
Medicine: In medical research, its structure-activity relationship (SAR) has been explored for designing new pharmaceuticals. Preliminary studies suggest it may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In industry, it is used in the synthesis of advanced materials and polymers due to its unique functional groups, providing desired mechanical and thermal properties.
Mechanism of Action
The compound's mechanism of action involves interaction with molecular targets like enzymes, receptors, or nucleic acids. It can bind to active sites, altering enzyme activity or inhibiting substrate binding. The triazole ring may engage in hydrogen bonding, while the pyridinone moiety could participate in π-π stacking interactions, contributing to its overall biological activity.
Comparison with Similar Compounds
When compared to similar compounds like 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[4-(1H-1,2,3-triazol-1-ylmethyl)phenyl]propanamide and 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]propanamide, the uniqueness of 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide lies in its specific triazole configuration and the resulting biological activities. The variations in heterocyclic rings and substituents can significantly affect the compound's physicochemical properties and biological functions.
That's the lowdown on this intriguing compound. Let me know if there's anything else you'd like to dive into!
Properties
IUPAC Name |
3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-13-8-16(24)9-18(26)23(13)7-6-17(25)21-15-4-2-14(3-5-15)10-22-12-19-11-20-22/h2-5,8-9,11-12,24H,6-7,10H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRLJWKNNXOFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCC(=O)NC2=CC=C(C=C2)CN3C=NC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-(furan-2-yl)thiophene-2-carboxamide](/img/structure/B7607459.png)
![1-[(Furan-2-yl)methyl]-4-(methylsulfonyl)piperazine](/img/structure/B7607460.png)
![(4R)-1-thiomorpholin-4-yl-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-1-one](/img/structure/B7607462.png)
![N-[3-(dimethylamino)propyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B7607471.png)

![1-[(6-Chloroquinolin-4-yl)amino]propan-2-ol](/img/structure/B7607476.png)

![4-{[(2,4-Dichlorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B7607488.png)

![3-(3-Phenylpropyl)-2,4-dioxo-1,3-diazaspiro[4.6]undecane](/img/structure/B7607516.png)
![N-[3-(dimethylamino)propyl]-1-(propan-2-yl)-1H-indole-4-carboxamide](/img/structure/B7607520.png)
